1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that features a cyclopropyl group and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A cyclopropyl group, which is known for its unique strain and reactivity.
- An oxadiazole ring, which contributes to the biological activity of many compounds.
- A piperidine moiety that may enhance pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Studies indicate that the oxadiazole derivatives can act as selective modulators of muscarinic receptors, particularly as partial agonists at the M1 receptor while exhibiting antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive disorders .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of oxadiazole derivatives. For instance, a related compound, HSGN-94, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL . The structural features of these compounds are critical for their efficacy against Gram-positive bacteria.
Study on Antibacterial Efficacy
A study investigated the antibacterial profile of several oxadiazole derivatives, including those similar to our compound. The results indicated that modifications in the sulfonamide ring size and substitution patterns significantly affected antibacterial activity. For example:
- HSGN-94 showed an MIC of 0.25 μg/mL against MRSA.
- Alterations in the structure led to decreased potency, emphasizing the importance of specific functional groups for maintaining activity .
In Vivo Studies
In vivo studies have demonstrated that compounds featuring oxadiazole rings can reduce bacterial load in infected tissues. For example, HSGN-94 was shown to decrease pro-inflammatory cytokines in MRSA-infected wounds, indicating not only antibacterial but also anti-inflammatory properties .
Data Tables
The following table summarizes key findings from recent studies on related compounds:
Compound Name | Target Bacteria | MIC (μg/mL) | Notes |
---|---|---|---|
HSGN-94 | MRSA | 0.25 | Effective against drug-resistant strains |
Compound A | E. coli | 1.0 | Moderate activity |
Compound B | S. epidermidis | 0.5 | High inhibition potency |
Eigenschaften
IUPAC Name |
1-[3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(23)16-5-2-6-17(11-16)27(24,25)22-9-3-4-14(12-22)10-18-20-19(21-26-18)15-7-8-15/h2,5-6,11,14-15H,3-4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWXFITKHLUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.